Ranitidine

Description

This compound is a Histamine-2 Receptor Antagonist. The mechanism of action of this compound is as a Histamine H2 Receptor Antagonist.

This compound is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. This compound has been linked to rare instances of clinically apparent acute liver injury.

This compound is a member of the class of histamine H2-receptor antagonists with antacid activity. This compound is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.

A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.

See also: Zantac (active moiety of); this compound bismuth citrate (has salt form).

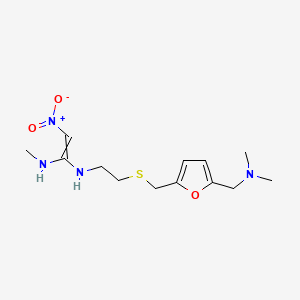

Structure

3D Structure

Properties

Key on ui mechanism of action |

After a meal, the hormone gastrin, produced by cells in the lining of the stomach, stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid. Ranitidine reduces the secretion of gastric acid by reversible binding to histamine (H2) receptors, which are found on gastric parietal cells. This process leads to the inhibition of histamine binding to this receptor, causing the reduction of gastric acid secretion. The relief of gastric-acid related symptoms can occur as soon as 60 minutes after administration of a single dose, and the effects can last from 4-10 hours, providing fast and effective symptomatic relief. H2 antagonists inhibit gastric acid secretion elicited by histamine and other H2 agonists in a dose dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin and, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) and nocturnal acid secretion and that stimulated by food, sham feeding, fundic distention, and various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. /H2 Receptor Antagonists/ ... /H2 Antagonists/ measurably inhibit effects on the cardiovascular and other systems that are elicited through H2 receptors by exogenous or endogenous histamine. /H2 Receptor Antagonists/ ...IS A COMPETITIVE ANTAGONIST OF HISTAMINE-INDUCED GASTRIC ACID SECRETION... INHIBITS BOTH THE VOLUME AND CONCENTRATION OF GASTRIC ACID INDUCED NOCTURNALLY AND BY FOOD BUT DOES NOT AFFECT GASTRIC MUCUS OR ITS PRODUCTION. ...DOES NOT AFFECT LOWER ESOPHAGEAL SPHINCTER PRESSURE... |

|---|---|

Molecular Formula |

C13H22N4O3S |

Molecular Weight |

314.41 g/mol |

IUPAC Name |

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3 |

InChI Key |

VMXUWOKSQNHOCA-UHFFFAOYSA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C |

Color/Form |

SOLID |

melting_point |

69-70 °C MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ |

Related CAS |

66357-59-3 (hydrochloride) |

solubility |

soluble in water Water soluble |

Origin of Product |

United States |

Chemical Identity and Foundational Research on Ranitidine

Genesis and Early Chemical Development of Ranitidine (B14927)

The genesis of this compound is rooted in the quest to develop selective antagonists for the histamine (B1213489) H2 receptor, following the postulation of its existence by scientists at Smith, Kline & French (SK&F). wikipedia.org This research aimed to find compounds that could block histamine's stimulation of gastric acid secretion, a mechanism unaffected by traditional antihistamines (H1 antagonists). wikipedia.orgnih.gov The initial breakthrough came with the development of burimamide (B1668067), a compound that demonstrated weak H2 receptor antagonist activity. usask.ca Further modifications led to metiamide (B374674), which was more potent but associated with unacceptable side effects, specifically agranulocytosis, attributed to the thiourea (B124793) functional group and the imidazole (B134444) ring present in its structure. wikipedia.org

This compound's development by Glaxo (now GlaxoSmithKline) was a deliberate effort to create a more potent and safer alternative to cimetidine (B194882), the first commercially successful H2 antagonist developed by SK&F. bionity.commedwinpublishers.com Cimetidine, like its predecessors burimamide and metiamide, contains an imidazole ring. usask.ca Glaxo's researchers hypothesized that replacing the imidazole ring might lead to compounds with improved properties. bionity.commedwinpublishers.com This led to the exploration of other heterocyclic rings and side chains. bionity.commedwinpublishers.com

The key chemical modification in the development of this compound involved replacing the imidazole ring of cimetidine with a furan (B31954) ring containing a nitrogen-containing substituent. bionity.commedwinpublishers.com This structural change, along with the incorporation of a nitroalkene function, resulted in this compound. nih.gov This new chemical entity exhibited significantly increased potency and a longer duration of action compared to cimetidine. bionity.commedwinpublishers.com

The chemical formula of this compound is C₁₃H₂₂N₄O₃S, and its molecular mass is 314.4 g/mol . bionity.commedwinpublishers.com Its systematic IUPAC name is (E)-N-(2-((5-((dimethylaminomethyl)furan-2-yl)methylthio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine. bionity.com

Quantitative Structure-Activity Relationship (QSAR) and Histamine H2 Receptor Model in this compound Development

The development of this compound was a prime example of rational drug design heavily influenced by the evolving model of the histamine H2 receptor and the application of Quantitative Structure-Activity Relationship (QSAR) principles. bionity.commedwinpublishers.com QSAR involves establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows researchers to predict the activity of new compounds based on their structural features and to design molecules with improved properties. ingentaconnect.comresearchgate.netnih.goveurekaselect.com

Early research into H2 receptor antagonists focused on understanding the structural requirements for binding to the receptor. Histamine itself, the endogenous agonist, provided a starting point. researchgate.net Modifications to the histamine structure, particularly the imidazole ring and the side chain, were systematically explored. nih.gov The development of burimamide and metiamide provided crucial insights into the necessary functional groups and the impact of their electronic properties and spatial arrangement on H2 receptor interaction. usask.cawikipedia.org

The limitations of metiamide, despite its potency, highlighted the need for structural modifications that would retain H2 antagonist activity while minimizing undesirable interactions. wikipedia.org QSAR studies helped to quantify the relationship between specific structural features and biological responses, guiding the synthesis of new analogs. ingentaconnect.comresearchgate.netnih.goveurekaselect.com

The nitroalkene group incorporated into this compound was another key structural feature that contributed to its activity and distinct profile. nih.gov QSAR analysis likely played a role in optimizing the position and nature of substituents on the furan ring and the connecting chain to maximize favorable interactions with the H2 receptor binding site. ingentaconnect.comresearchgate.netnih.goveurekaselect.com

Molecular and Supramolecular Architecture of Ranitidine

Crystal Polymorphism and Solid-State Characteristics of Ranitidine (B14927) Hydrochloride

This compound hydrochloride (RAN-HCl) is known to exist in multiple crystalline forms, or polymorphs, which have significant implications for its physical properties and performance. The study of these polymorphs is crucial in pharmaceutical development and quality control. irdg.orgnih.gov

Identification and Characterization of this compound Polymorphs (e.g., Forms I, II)

Two prominent polymorphic forms of this compound hydrochloride, Form I and Form II, have been extensively studied. irdg.orgresearchgate.net These forms can be distinguished using various analytical techniques. Powder X-ray diffraction (PXRD) is a primary method for identifying and differentiating polymorphs, as each form produces a unique diffraction pattern. irdg.orgunits.it For instance, Form II of RAN-HCl exhibits characteristic high-intensity peaks at 2θ values of 20.2° and 23.5°, which are absent in the pattern of Form I. Conversely, Form I is characterized by peaks at 17.0°, 21.8°, and 24.9° (2θ). irdg.org

Other techniques employed for the characterization of this compound hydrochloride polymorphs include differential scanning calorimetry (DSC), hot stage microscopy (HSM), scanning electron microscopy (SEM), and vibrational spectroscopies such as Fourier transform infrared (FTIR), diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), and Raman spectroscopy. irdg.orgresearchgate.netjst.go.jp

| Technique | Application in this compound HCl Polymorph Characterization | Key Findings |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Identification and differentiation of polymorphs (Forms I and II) | Unique peak patterns for each form; suitable for qualitative and quantitative analysis. irdg.orgunits.it |

| Differential Scanning Calorimetry (DSC) | Determination of melting points and thermal behavior | Form I melts between 134-140°C, Form II melts between 140-144°C. researchgate.net |

| Hot Stage Microscopy (HSM) | Visual observation of thermal transitions | Used to characterize Forms I and II. researchgate.net |

| Scanning Electron Microscopy (SEM) | Visualization of particle shape and morphology | Revealed differences in particle shape between different batches of Form I. irdg.org |

| Fourier Transform Infrared (FTIR) | Identification of functional groups and molecular vibrations | Differences observed between Forms I and II; sample preparation (grinding) can induce polymorphic transformation. irdg.org |

| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Infrared analysis of solid samples | Suitable for qualitative analysis of Forms I and II. irdg.org |

| Raman Spectroscopy | Analysis of molecular vibrations | Characteristic peaks allow identification of Forms I and II; suitable for qualitative and potential quantitative analysis. irdg.orgspectroscopyonline.com |

| Solid-State Nuclear Magnetic Resonance (SSNMR) | Probing local molecular environment and interactions | Used for structural analysis and distinguishing Forms I and II. jst.go.jpresearchgate.net |

Crystallographic Analysis and Structure Elucidation (X-ray Diffraction, Microcrystal Electron Diffraction)

Crystallographic techniques, including single-crystal X-ray diffraction (scXRD) and powder X-ray diffraction (PXRD), are fundamental for determining the atomic arrangement within this compound hydrochloride polymorphs. While scXRD provides detailed structural information, it requires the availability of suitable single crystals, which can be a limitation for many pharmaceutical solids that exist as microcrystalline powders. units.itjst.go.jp PXRD, on the other hand, is well-suited for the analysis of polycrystalline materials and is commonly used for routine characterization. units.it

More recently, microcrystal electron diffraction (microED) has emerged as a valuable tool for the rapid structure determination of active pharmaceutical ingredients (APIs), including this compound hydrochloride, particularly when large single crystals are difficult to obtain. nih.govjst.go.jp MicroED can analyze nano- to microcrystalline powder samples, providing atomic-level structural information consistent with that obtained by X-ray diffraction. jst.go.jp Studies using microED have successfully determined the configurations of this compound hydrochloride Forms I and II. jst.go.jp

Molecular Conformation and Isomerism of this compound (E/Z, Z/E)

The this compound molecule, particularly its nitroethenediamine moiety, can exist in different tautomeric forms and exhibits geometrical isomerism (E/Z) around the carbon-carbon double bond. iisjost.orgrsc.org Quantum chemical calculations suggest that the enamine tautomer is the most preferred state and can exist as E and Z geometrical isomers. rsc.org These isomers are in dynamic equilibrium due to a relatively low energy barrier for rotation around the C1-C2 double bond, influenced by a push-pull effect within the nitroethenediamine system. iisjost.orgrsc.org

Crystallographic studies have shown that the this compound molecule can adopt different conformations in the solid state. In one polymorphic form of this compound hydrochloride, the molecule adopts an eclipsed conformation. iucr.orgresearchgate.net Bond lengths within the nitroethenediamine system indicate significant electron delocalization. researchgate.net The relative orientation of the nitro and methylamino groups across the side chain C=C double bond, as well as the ethylamino and nitro groups, contributes to the observed isomerism and conformation in the crystal structure. researchgate.net

Intermolecular Interactions and Crystal Packing in this compound Solid Forms

The solid-state properties of this compound hydrochloride polymorphs are significantly influenced by intermolecular interactions and the resulting crystal packing. These interactions include hydrogen bonds, van der Waals forces, and potentially π-π interactions.

In this compound base polymorphs, strong intramolecular hydrogen bonds involving the nitro group are responsible for the presence of a Z configuration in the enamine portion of the molecules. nih.gov Intermolecular hydrogen bonds contribute to a "tail-to-tail" packing motif in these forms. nih.gov

In this compound hydrochloride crystals, chloride ions play a role in linking molecules through hydrogen bonds. researchgate.net Advanced solid-state NMR techniques, such as ¹H–¹⁴N dipolar-based heteronuclear multiple quantum coherence (D-HMQC) analysis, have been used to investigate intermolecular correlations. jst.go.jp This technique revealed intermolecular correlations in Form I of this compound hydrochloride between the nitrogen atom of the nitro group and a proton of the furan (B31954) moiety, suggesting spatial proximity. jst.go.jp Differences in crystal packing between Form I and Form II are believed to influence these intermolecular correlations. jst.go.jp

Mechanical Properties of this compound Polymorphs and Crystal Packing Influence

The mechanical properties of pharmaceutical solids, such as compressibility and tabletability, are critical for formulation development and manufacturing. These properties are intrinsically linked to the crystal structure and the nature of intermolecular interactions. rsc.orgresearchgate.net

Studies on the mechanical properties of this compound hydrochloride polymorphs have shown that crystal packing significantly influences their compaction behavior. rsc.orgrsc.org Form I, characterized by a more closed crystal packing and the absence of an active slip plane system, exhibits poor compressibility and higher mean yield pressure. rsc.orgrsc.org It resists deformation under compaction pressure. rsc.orgrsc.org However, Form I demonstrates greater tabletability at a given compaction pressure due to its greater bonding strength, which is influenced by the degree of intermolecular interactions and true density. rsc.orgresearchgate.netrsc.orgnih.gov

In contrast, Form II of this compound hydrochloride has a relatively more open crystal structure, which allows for multiple slip systems under compaction pressure. rsc.orgrsc.org These crystallographic features contribute to increased compressibility and deformability of Form II. rsc.orgrsc.org Despite its higher compressibility, Form II shows lower tabletability compared to Form I. researchgate.netnih.gov This highlights that while plasticity (related to compressibility) contributes to the bonding area during compaction, the bonding strength (compactibility) also plays a crucial role in tabletability. researchgate.netnih.gov

| Polymorph | Crystal Packing | Slip Planes | Compressibility | Deformability | Mean Yield Pressure | Tabletability | Bonding Strength |

|---|---|---|---|---|---|---|---|

| Form I | More closed | Absent/Weak rsc.orgrsc.org | Poor rsc.orgrsc.org | Resists deformation rsc.orgrsc.org | Higher rsc.orgrsc.org | Greater rsc.orgresearchgate.netrsc.org | Greater rsc.orgresearchgate.netrsc.org |

| Form II | More open | Multiple active rsc.orgrsc.org | Increased rsc.orgrsc.org | Increased rsc.orgrsc.org | Lower rsc.orgrsc.org | Lower researchgate.netnih.gov | Lower (relative to Form I) researchgate.netnih.gov |

Spectroscopic Signatures and Advanced Characterization of this compound

Spectroscopic techniques provide valuable insights into the molecular structure, functional groups, and solid-state form of this compound and its hydrochloride salt.

Vibrational spectroscopy, including FTIR and Raman spectroscopy, is widely used to characterize this compound hydrochloride polymorphs. Differences in the vibrational spectra allow for the identification of Forms I and II. irdg.orgspectroscopyonline.com Specific peaks in the FTIR and Raman spectra are characteristic of each polymorphic form. irdg.org For example, Raman spectroscopy can differentiate the two forms, although quantitative analysis of mixtures can be challenging. researchgate.netspectroscopyonline.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can aid in the assignment of vibrational bands and the interpretation of spectra. ijcrar.combiointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR (SSNMR), is a powerful tool for investigating the local molecular environment and dynamics in crystalline solids. ¹³C SSNMR spectra show distinct signals for this compound hydrochloride Forms I and II, reflecting differences in their molecular packing and conformation. jst.go.jpresearchgate.net Advanced SSNMR techniques, such as ¹H–¹⁴N D-HMQC, can probe intermolecular correlations, providing information about spatial proximity between specific atoms in the crystal lattice. jst.go.jp This is particularly useful for understanding hydrogen bonding and other interactions that govern crystal packing. jst.go.jp

UV-Vis spectroscopy can also be used for the analysis of this compound hydrochloride, with absorption spectra typically recorded in suitable solvents. ijcrar.com

Other advanced characterization methods applied to this compound hydrochloride include thermal analysis techniques like DSC, which provides information on melting points and phase transitions, and microscopy techniques like SEM, which reveal particle morphology. irdg.orgresearchgate.netjst.go.jp The combination of various spectroscopic and analytical techniques, often supported by computational methods, provides a comprehensive understanding of the molecular and supramolecular architecture of this compound hydrochloride polymorphs. acs.orgamu.edu.pl

Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable tools for the structural analysis of this compound hydrochloride, providing information about the vibrational modes of the molecule. These techniques can help identify functional groups and characterize different polymorphic forms. ijcrar.comirdg.org

Studies have utilized FTIR and FT Raman spectroscopy in conjunction with theoretical calculations to perform complete vibrational band assignments of this compound hydrochloride. ijcrar.com Experimental frequencies observed in FTIR and Raman spectra, such as those associated with C-H, C-C, C-O, C-S, and NO₂ stretching vibrations, show good agreement with values predicted by computational methods like Density Functional Theory (DFT). ijcrar.com

Vibrational spectroscopy can also distinguish between different polymorphic forms of this compound hydrochloride. For instance, Raman spectra of this compound HCl form I and form II exhibit characteristic peaks that allow for their identification. irdg.org Specific peaks in the Raman spectrum, such as those at 1305.7 cm⁻¹ and 1185 cm⁻¹ for form II, and at 1208 cm⁻¹ and 1120–1140 cm⁻¹ for form I, serve as fingerprints for these polymorphs. irdg.org While Raman and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are suitable for qualitative analysis of this compound HCl polymorphs, care must be taken with standard FTIR sample preparation (e.g., grinding) as it can induce polymorphic transformations. irdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State NMR, Solution NMR)

NMR spectroscopy, both in solution and solid-state, provides detailed insights into the atomic-level structure and dynamics of this compound. ijcrar.com

Solid-state NMR (SSNMR) is particularly useful for studying the structural characteristics of crystalline this compound hydrochloride, including its different polymorphic forms. researchgate.netjst.go.jpnih.gov SSNMR studies have suggested that this compound HCl Form 2 exhibits molecular disorder, while Form 1 may be more ordered. researchgate.net Techniques like ¹³C SSNMR and ¹H-¹⁴N dipolar-based heteronuclear multiple quantum coherence (D-HMQC) SSNMR can provide information about inter- and intramolecular correlations in this compound hydrochloride crystals. jst.go.jpnih.gov For example, ¹H-¹⁴N D-HMQC analysis has revealed intermolecular correlations in Form 1 between the nitrogen atom of the nitro group and a proton of the furan moiety. jst.go.jpnih.gov High-resolution SSNMR analysis, combined with techniques like sample spinning at high speeds, can help differentiate between the spectra of different this compound hydrochloride polymorphs and improve the accuracy of ¹³C SSNMR assignments. jst.go.jp

Solution NMR is also used for structural analysis and is often coupled with theoretical calculations to predict NMR shifts. ijcrar.comcam.ac.uk

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the analysis of this compound, particularly for its quantitative determination. sphinxsai.comscienceasia.orgorientjchem.org The UV absorption spectrum of this compound hydrochloride in distilled water shows a maximum absorbance at approximately 313.5 nm. hakon-art.comsphinxsai.com This characteristic absorption allows for the development of spectrophotometric methods for the estimation of this compound. sphinxsai.comscienceasia.org

The linearity of this compound's absorbance with concentration follows Beer's Law within a specific range, for example, 1–13 mcg/ml or 10 to 70 µg/mL, making it suitable for quantitative analysis. hakon-art.comsphinxsai.comscienceasia.org

Computational Chemistry and Theoretical Modeling of this compound Structure

Computational methods play a significant role in complementing experimental techniques for understanding the structure, stability, and interactions of this compound.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) calculations are widely used to investigate the structural properties of this compound hydrochloride. ijcrar.comacs.orgresearchgate.net DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and predict spectroscopic parameters like NMR chemical shifts. ijcrar.comcam.ac.uk

Studies have employed DFT methods, such as B3LYP with basis sets like 6-31G(d,p), to optimize the molecular geometry of this compound hydrochloride and calculate its vibrational spectra, showing good agreement with experimental FTIR and Raman data. ijcrar.com DFT calculations have also been used in conjunction with solid-state spectroscopy to elucidate the local order and refine structural models of this compound hydrochloride polymorphs, such as Form II. acs.orgamu.edu.pl These calculations can help understand the energetic favorability of different structural arrangements, including hydrogen-bonded networks in the solid state. acs.org

DFT calculations are also valuable for predicting NMR chemical shifts, which can aid in the determination or validation of crystal structures when combined with solid-state NMR data. cam.ac.ukacs.org

Molecular Dynamics Simulations for this compound Stability and Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior, stability, and interactions of this compound at the molecular level. researchgate.netnih.govresearchgate.netinnovareacademics.in These simulations can provide insights into the conformational changes and molecular mobility of this compound in different environments, such as in crystalline forms or when confined in matrices. acs.org

MD simulations have been used to investigate the stability of this compound in complexes, for example, in studies exploring its potential interactions with proteins. nih.govresearchgate.netinnovareacademics.in Simulations can assess the stability of ligand-receptor complexes over time and calculate binding free energies. nih.govresearchgate.net For instance, 100 ns MD simulations have been performed to study the stability of this compound in complex with the human histamine (B1213489) H2 receptor. researchgate.netinnovareacademics.in MD simulations can also reveal the molecular dynamics within crystal structures, such as the reorientation of methyl groups in this compound hydrochloride. acs.org Analyzing parameters like Root-Mean-Square Deviation (RMSD) from MD trajectories helps assess the structural stability of the simulated system. researchgate.netinnovareacademics.in

Chemical Synthesis and Derivatization Pathways of Ranitidine

Established Synthetic Routes for Ranitidine (B14927)

Various multi-step synthesis strategies have been developed for the production of this compound. These routes typically involve the preparation of key intermediate compounds which are then coupled to form the final product.

Multi-Step Synthesis Strategies and Atom Economy

One described route starts from furfuryl alcohol, which is obtained from the reduction of furfural (B47365). rsc.org This furfural alcohol derivative undergoes aminomethylation on the furan (B31954) ring. rsc.org The resulting compound is then reacted with cysteamine (B1669678) in concentrated hydrochloric acid. rsc.org Finally, this intermediate is condensed with 1-methylthio-1-methylamino-2-nitroethylene to yield this compound. rsc.org While patent literature initially reported yields below 50% for some steps in this route, more recent studies have indicated higher conversions. rsc.org

Another synthetic method utilizes 1,1,2-trichloroethane (B165190) as a starting material, proceeding through elimination, nitrification, cyclization, ring-opening, and condensation reactions. google.com This method aims to avoid the use of hazardous or strong-smelling raw materials and intermediates, presenting a potentially safer and more environmentally friendly option. google.com

Key Intermediate Compounds and Reaction Mechanisms in this compound Synthesis

Several key intermediate compounds are central to the synthesis of this compound. One important intermediate is the furan derivative with a dimethylaminomethyl group. This can be prepared by reacting furfuryl alcohol with dimethylamine (B145610) and formaldehyde, or by using bis(dimethylamino)methane with 2-furanmethanol, which has been shown to provide better yields and purity. google.com This intermediate, 5-(dimethylaminomethyl)-2-furanmethanol, can then be converted into the corresponding thioether by reaction with cysteamine or related thiol compounds under acidic conditions. google.com

Another crucial intermediate is 1-methylthio-1-methylamino-2-nitroethylene (also referred to as N-methyl-1-(methylthio)-2-nitroethenamine). rsc.orgbenthamscience.combenthamdirect.com This compound is typically synthesized by the addition of the nitromethane (B149229) anion to carbon disulfide, followed by methylation to form 1,1-bis(methylthio)-2-nitroethylene. rsc.org Subsequent substitution of one of the methylthio groups with methylamine (B109427) yields 1-methylthio-1-methylamino-2-nitroethylene. rsc.org This intermediate serves as a versatile building block due to its reactive functional groups and can participate in various reactions, including Michael addition. benthamscience.com

The final step in many this compound syntheses involves the condensation of the furan-containing thioether intermediate with 1-methylthio-1-methylamino-2-nitroethylene. rsc.orgnewdrugapprovals.org This reaction typically involves the displacement of the methylthio group by the amino group of the furan intermediate. rsc.org

While the synthesis focuses on forming the desired this compound molecule, understanding potential decomposition pathways is also relevant to its chemical behavior. For instance, this compound has been shown to undergo decomposition, particularly when exposed to heat, which can lead to the formation of N-nitrosodimethylamine (NDMA). acs.org Proposed mechanisms for this decomposition involve the nitro and dimethylamino groups within the this compound structure, with chloride ions and protons playing key roles. acs.org

Green Chemistry Approaches and Environmentally Benign Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that minimize environmental impact. In the synthesis of pharmaceuticals like this compound, this involves using renewable resources, reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Another aspect of green chemistry in this compound synthesis is the effort to replace hazardous reagents and minimize the generation of problematic byproducts. Traditional methods have been noted to use toxic or strong-smelling substances like carbon disulfide and dimethyl sulfate (B86663) and can produce methyl mercaptan gas, which is a malodorous pollutant. google.comresearchgate.net Newer synthetic methods, such as the one starting from 1,1,2-trichloroethane, aim to avoid such materials and byproducts, offering a safer and more environmentally friendly production process. google.com

Derivatization and Chemical Modification of the this compound Scaffold

The this compound scaffold, characterized by its furan ring and the attached side chain, has served as a basis for the synthesis of various analogs and derivatives. These modifications are often explored to investigate structure-activity relationships or to develop compounds with altered pharmacological properties.

Studies have reported the synthesis of this compound analogs with modifications to different parts of the molecule. For example, N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino analogs of this compound have been synthesized to evaluate their potential as cognitive enhancers. nih.gov These modifications involve changes to the nitroethenediamine portion of the molecule, replacing it with different aryl groups. nih.gov

Another approach to derivatization involves modifying the nitro group or the diamine functionality. Analogs incorporating pyridazine (B1198779) isosteres have been synthesized to potentially improve chemical stability. nih.gov The formation of metal complexes with this compound has also been explored, which can be considered a form of chemical modification influencing its coordination chemistry and potential biological interactions. researchgate.net

The synthesis of impurities related to this compound, such as this compound Impurity B (2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran), also provides insight into potential derivatization pathways, as these impurities are structurally related and can be formed through alternative reactions during synthesis. ontosight.ai

Stereochemical Aspects and Control in this compound Synthesis

This compound itself contains a carbon-carbon double bond within the nitroethenediamine portion of its structure. This can give rise to geometric isomers (E and Z isomers). The crystal structure of this compound hydrochloride has been reported to show a (Z,E)-conformation. researchgate.net Studies using NMR and IR techniques have suggested that in solution, this compound exists as an equimolar mixture of (E,Z) and (Z,E) isomers, indicating a low energy barrier for rotation around the carbon-carbon double bond. researchgate.net

While the this compound molecule itself does not possess traditional chiral centers that would lead to enantiomers, the geometric isomerism around the nitroethenediamine double bond is a stereochemical aspect relevant to its structure. Control over this isomerism during synthesis could be a consideration, although the reported equilibrium in solution suggests that isolating a single geometric isomer might be challenging or not pharmacologically necessary.

Degradation Kinetics and Mechanistic Pathways of Ranitidine

Photolytic Degradation of Ranitidine (B14927)

Photolytic degradation is a significant pathway for the transformation of this compound in the environment, particularly in aquatic systems exposed to sunlight. This process can occur through direct absorption of light or indirectly through reactions with photochemically produced species.

Direct Photolysis Mechanisms and Kinetics under Environmental Conditions

This compound is susceptible to direct photolysis when exposed to sunlight and artificial light sources probes-drugs.orgnih.govnih.govcenmed.comfishersci.ca. Studies have shown that the direct photolysis of this compound follows pseudo-first order kinetics cenmed.comfishersci.caatamanchemicals.com. Under simulated noon summertime sunlight at 45° latitude, this compound has been reported to have a half-life of approximately 35 minutes probes-drugs.orgnih.govnih.govebi.ac.uk. The nitroacetamidine portion of the this compound molecule has been identified as the primary chromophore responsible for its activity under direct photolysis probes-drugs.orgnih.govnih.govebi.ac.uk. The efficiency of this direct degradation pathway can be quantified by its quantum yield, which was determined to be 2.1 × 10⁻³ at pH 7.3 cenmed.com. The overlap between this compound's absorption spectrum and the solar irradiance spectrum in the 300-360 nm range further supports the occurrence of direct photodegradation cenmed.comfishersci.ca.

Photosensitized Oxidation by Singlet Oxygen (¹O₂) and Hydroxyl Radical (•OH)

In addition to direct photolysis, this compound can also be degraded indirectly through reactions with reactive species generated by light, such as singlet oxygen (¹O₂) and hydroxyl radical (•OH) probes-drugs.orgnih.govnih.govebi.ac.uk. Research indicates that this compound reacts at high rates with both ¹O₂ and •OH probes-drugs.orgnih.govnih.govebi.ac.uk. The bimolecular rate constants for the reaction with ¹O₂ in water vary with pH, ranging from 1.6 ± 0.2 × 10⁷ M⁻¹ s⁻¹ at pH 6 to 6.4 ± 0.2 × 10⁷ M⁻¹ s⁻¹ at pH 10 probes-drugs.orgnih.govnih.govebi.ac.uk. The reaction with •OH is considerably faster, with a reported rate constant of 1.5 ± 0.2 × 10¹⁰ M⁻¹ s⁻¹ probes-drugs.orgnih.govnih.govebi.ac.uk. While this compound exhibits reactivity towards ¹O₂, direct photolysis is generally considered the predominant photodegradation pathway for this compound in most natural waters, with ¹O₂ contributing to a lesser extent probes-drugs.orgnih.govnih.govcenmed.comfishersci.caebi.ac.uk. Photosensitized oxidation typically involves the transfer of energy from a light-excited sensitizer (B1316253) molecule to molecular oxygen, leading to the formation of ¹O₂ fishersci.ca.

Identification and Structural Elucidation of Phototransformation Products

The photolytic degradation of this compound leads to the formation of various transformation products (TPs). Analytical techniques such as liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (LC-Q-ToF-MS) have been employed to identify and elucidate the structures of these photoproducts atamanchemicals.com. Proposed degradation pathways involve chemical transformations such as C-N and C-H bond cleavage, hydroxylation, and reduction of nitro groups atamanchemicals.com. Studies investigating this compound degradation under various advanced oxidation processes, including UV-photolysis, have identified a number of TPs atamanchemicals.comherts.ac.uk. Some of these TPs, such as this compound S-oxide and this compound N-oxide, have been mentioned in the literature herts.ac.uk. N-Nitrosodimethylamine (NDMA) is also a known degradation product that can form from this compound under certain conditions, including those that may be influenced by light and other environmental factors nih.govwikidata.orghres.caresearchgate.netdrugbank.com. The structural elucidation of TPs is often based on the interpretation of mass spectrometry data, particularly MS/MS spectra herts.ac.ukresearchgate.net. Research suggests that some phototransformation products of this compound may exhibit higher toxicity compared to the parent compound .

Influence of Environmental Factors on Photodegradation (e.g., pH, light source)

Several environmental factors can influence the rate and extent of this compound photodegradation. Light is a primary factor driving the photolytic process wikipedia.org. The type of light source and its wavelength distribution play a role in the degradation efficiency researchgate.net. While this compound degrades under both natural sunlight and artificial light probes-drugs.orgnih.govnih.govcenmed.comfishersci.cawikipedia.org, the effectiveness can vary depending on the specific UV wavelengths present researchgate.net. The direct photodegradation rate of this compound has been reported to be insensitive to changes in pH within the range of 6 to 10 nih.gov. However, other environmental factors like temperature and humidity can also impact this compound's stability and contribute to the formation of degradation products like NDMA nih.govresearchgate.net. Higher relative humidity, for instance, can lead to increased moisture absorption, potentially accelerating degradation labsolu.ca.

Hydrolytic Degradation of this compound

Hydrolysis is another important degradation pathway for this compound, particularly in aqueous solutions. This process involves the reaction of this compound with water molecules, often catalyzed by acids or bases.

Molecular Instability and Reactivity under Aqueous Conditions

This compound's stability is significantly affected by aqueous conditions, with pH playing a critical role. Studies have shown that this compound exhibits the slowest rate of degradation at a pH between 5 and 8. nih.gov Conversely, it is unstable in lower pH buffer solutions, with degradation increasing as the pH decreases. nih.gov The presence of water can promote a phase transition from crystalline material to a solution phase, particularly when impurities are present, leading to enhanced reactivity. acs.orgnih.gov This increased molecular mobility in solution is presumed to accelerate degradation compared to the crystalline state. acs.orgnih.gov

Oxidative Degradation of this compound

Oxidative degradation is a significant pathway for this compound breakdown, influenced by various factors including the presence of oxidants and light. This compound is highly susceptible to oxidation. researchgate.net

Advanced Oxidation Processes (AOPs) for this compound Degradation (UV-Photolysis, UV/Peroxodisulfate, Sonolysis)

Advanced Oxidation Processes (AOPs) have been investigated for their effectiveness in degrading this compound in aqueous solutions. These processes involve the generation of reactive species that can break down the parent compound.

UV-Photolysis: UV-photolysis alone can lead to this compound degradation. Studies have shown high removal efficiencies under UV irradiation. publish.csiro.aupublish.csiro.au The degradation often follows pseudo first-order kinetics. publish.csiro.aupublish.csiro.au

UV/Peroxodisulfate (PDS): The combination of UV and peroxodisulfate is another effective AOP for this compound degradation, demonstrating high removal rates and following pseudo first-order kinetics. publish.csiro.aupublish.csiro.au

Sonolysis: Sonolysis, the use of ultrasound, also contributes to this compound degradation in aqueous solutions, exhibiting high removal efficiencies and pseudo first-order kinetics. publish.csiro.aupublish.csiro.au Ozone can be formed during sonochemical processes, contributing to degradation products not seen in other AOPs like UV photolysis of H2O2 or S2O82-. researchgate.net

The efficiency of these AOPs can vary, as illustrated by the removal efficiencies and COD reduction observed in a study:

| AOP Treatment | This compound Removal Efficiency (60 min) | COD Decrease (60 min) |

| UV-Photolysis | 99.8% | 25% |

| UV/Peroxodisulfate | 100% | 100% |

| Sonolysis | 98.8% | 75% |

Identification of Oxidative Transformation Products by Mass Spectrometry

Mass spectrometry, particularly LC-Q-ToF-MS, is a key technique for identifying the transformation products (TPs) formed during the oxidative degradation of this compound. publish.csiro.aupublish.csiro.au Studies using LC-Q-ToF-MS have elucidated the structures of numerous TPs generated by AOPs like UV-photolysis, UV/peroxodisulfate, and sonolysis. publish.csiro.aupublish.csiro.au Possible degradation pathways involve C-N and C-H bond cleavage, hydroxylation, and reduction of nitro groups. publish.csiro.aupublish.csiro.au Some identified TPs retain the NO2 group, which may contribute to the formation of halonitromethanes during water chlorination. publish.csiro.au Oxidized derivatives with carboxylic groups have also been observed. nih.gov

Functional Group Susceptibility to Oxidative Processes

Certain functional groups within the this compound molecule are particularly susceptible to oxidative processes. The chemical structure of this compound includes nitro, secondary, and tertiary amine functional groups. researchgate.net The tertiary amine functional group is considered a nitrosatable substrate relevant to nitrosamine (B1359907) formation. nih.govresearchgate.net The dimethylamine (B145610) group and the N,N-dialkyl-2-nitroethene-1,1-diamine moiety have been considered necessary for NDMA formation. jst.go.jp However, NDMA formation has also been observed from impurities lacking these specific groups. jst.go.jp Oxidative degradation can lead to the release of nitrogen as ammonium (B1175870) and nitrate (B79036) ions, with the nitro group often converted to nitrite (B80452) ions, which can be further oxidized to nitrates. publish.csiro.au

Thermal and Solid-State Degradation of this compound

This compound is known to be unstable in both solid state and solution, which poses challenges for manufacturing and storage. nih.gov Thermal and solid-state degradation pathways are significant contributors to its instability.

Influence of Temperature and Relative Humidity on Chemical Stability

Temperature and relative humidity (RH) significantly influence the solid-state chemical stability of this compound hydrochloride. Elevated temperature and humidity are reported to significantly affect the stability of this compound HCl. hubspotusercontent-na1.netresearchgate.net Accelerated stability studies have shown an increase in NDMA formation rate as temperature and relative humidity increased. jst.go.jpjst.go.jp

Studies have demonstrated that this compound hydrochloride powder is unstable around its critical relative humidity (CRH), which is approximately 67% RH. nih.gov The amount of water adsorbed onto the sample increases proportionally above the CRH. nih.gov While degradation below 50% RH is almost negligible in the solid state, it is higher between 60-70% RH than above 70% RH. nih.gov

At elevated temperatures, such as 40°C and 75% RH, this compound tablets have shown substantial increases in NDMA levels over several weeks. jst.go.jp Storage at even higher temperatures, like 50°C, can lead to significantly greater NDMA production. jst.go.jp The presence of moisture and oxygen are suggested to trigger NDMA formation in this compound under high-temperature conditions. researchgate.net

Temperature also plays a role in thermal decomposition in the solid state. Heating this compound hydrochloride at temperatures such as 60°C, 80°C, and 100°C for varying durations results in thermal decomposition and changes in color. tandfonline.comresearchgate.net

The influence of temperature and humidity on this compound stability has been investigated in various studies:

| Storage Condition | Duration | Observed Effect | Source |

| 45°C and 45% Absolute Humidity | Not specified | Approximately 20% degradation. nih.gov | nih.gov |

| 40°C and 75% RH | Up to 8 weeks | Substantial increase in NDMA levels (e.g., 0.19 ppm to 116 ppm in one brand). jst.go.jp | jst.go.jp |

| 50°C and 75% RH | Up to 8 weeks | NDMA levels exceeding 500 ppm in one brand. jst.go.jp | jst.go.jp |

| 60°C | 5 days | Color changed to bright brown (solid state). tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| 80°C | 8 days | Color changed to russet (solid state). tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| 100°C | 2 hours | Color changed to russet (solid state). tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| 25°C and 40% RH | 52 weeks | This compound syrup remained stable. nih.gov | nih.gov |

| 40°C and 25% RH | 13 weeks | This compound syrup remained stable. nih.gov | nih.gov |

The presence of impurities in combination with water vapor can also promote a phase transition and enhance reactivity in the solid state. acs.orgnih.gov

Synergistic Effects of Self-Originating Impurities and Moisture on Degradation Kinetics

The degradation of hydrophilic organic solids like this compound hydrochloride is often accelerated by exposure to humid conditions. nih.govacs.orgacs.org The presence of self-originating impurities can synergistically enhance this moisture-induced degradation. nih.govacs.orgacs.org Studies have shown that pure this compound hydrochloride exhibits a sigmoidal degradation profile with a lag phase under elevated temperature and humidity. nih.govacs.orgacs.org During this lag time, minimal moisture is absorbed. nih.govacs.org However, once degradation begins, the samples start to absorb more moisture. nih.govacs.org When this compound is mixed with its degradants, this lag period is eliminated, and degradation commences immediately, even at low partial pressures of water. nih.govacs.orgacs.org This enhanced degradation in the presence of impurities and water vapor is linked to a phase transition of the crystalline material to a solution phase. nih.govacs.orgacs.org

Formation of N-Nitrosodimethylamine (NDMA) from this compound

N-Nitrosodimethylamine (NDMA) is a probable human carcinogen that has been found as an impurity in this compound products. wikipedia.orghumanjournals.comatamanchemicals.comjst.go.jp The formation of NDMA from this compound is a significant concern and has been the subject of considerable research. jst.go.jpnih.govresearchgate.net

Chemical Mechanisms of Nitrosamine Formation from Tertiary Amines

Nitrosamine formation generally involves the reaction between amines and nitrosating agents. nih.govacs.orgveeprho.com While secondary amines are considered more prone to nitrosation, tertiary amines like this compound can also form nitrosamines, although this typically requires an additional dealkylation step. acs.orgveeprho.comresearchgate.net Tertiary amines can undergo dealkylative nitrosation, which may proceed via a methylene (B1212753) ammonium ion intermediate. veeprho.com This intermediate can then react with ionic nitrite, leading to the formation of the nitrosamine and cleavage of an aldehyde group. veeprho.com This process is generally slower for simple trialkylamines compared to the nitrosation of secondary amines. acs.org However, structurally complex tertiary amines, such as this compound, may contain functional groups that facilitate nitrosamine formation through resonance or inductive effects. acs.org Computational studies have proposed a four-step formation pathway for NDMA from tertiary amines during chloramination, involving nucleophilic substitution by chloramine (B81541), oxidation, dehydration, and subsequent nitrosation. nih.govresearchgate.netacs.orgfigshare.com

Role of Nitrosating Agents and Reaction Conditions in NDMA Generation

The formation of NDMA from this compound requires the presence of a nitrosatable substrate (this compound itself), a nitrosating agent, and specified reaction conditions. nih.govjfda-online.com Nitrous acid, which can be formed in situ from nitrites under acidic conditions, is a common nitrosating agent. veeprho.comfda.gov Other nitrosating agents include reactive nitrogen oxide species and chloramine species. humanjournals.comnih.govnih.gov The presence of either mono- or dichloramine precursors has been shown to lead to NDMA formation from this compound. humanjournals.comnih.gov

Reaction conditions significantly influence NDMA formation. Elevated temperatures, especially during storage or transportation, can increase NDMA formation from this compound. humanjournals.com Studies have shown that this compound samples can be unstable at higher temperatures like 40°C and 55°C. humanjournals.com High temperatures and humidity can lead to a 20% degradation of this compound. humanjournals.com Exposure to light, particularly UV radiation, can also accelerate this compound degradation and promote NDMA formation through light-induced reactions. humanjournals.com Certain metal ions, such as copper and iron, can catalyze reactions that result in NDMA formation from this compound. humanjournals.com Variations in manufacturing processes, including synthesis and formulation, can also influence the potential for NDMA formation. humanjournals.com

Computational Studies on NDMA Formation Pathways

Computational studies, particularly using density functional theory (DFT), have been employed to investigate the mechanisms of NDMA formation from this compound and other tertiary amines. nih.govresearchgate.netacs.orgfigshare.com These studies have proposed multi-step pathways for NDMA formation, such as the four-step process involving nucleophilic substitution, oxidation, dehydration, and nitrosation during chloramination. nih.govresearchgate.netacs.orgfigshare.com Computational studies have suggested that the nitrosation reaction is often the rate-limiting step in this process for tertiary amines. nih.govresearchgate.netacs.orgfigshare.com The stability of the carbocation formed during the reaction has been identified as a factor influencing the reactivity of tertiary amines in NDMA formation. nih.govresearchgate.netacs.org

Identification of this compound Functional Groups Involved in NDMA Precursor Formation

The chemical structure of this compound contains functional groups that are relevant to NDMA formation, including a tertiary amine group. humanjournals.comresearchgate.netnih.gov The lateral tertiary amine in this compound is considered a nitrosatable substrate. researchgate.netnih.govjfda-online.com Studies suggest that the spontaneous breakdown of the this compound molecule can lead to the formation of dimethylamine and nitrites, which are precursors to NDMA. humanjournals.com The dimethylamino and/or N,N-dialkyl-2-nitroethene-1,1-diamine groups within the structure of this compound and its impurities are believed to be involved in the formation of NDMA. jst.go.jp In the context of chloramination, the decomposition of the methylfuran moiety of this compound can generate a carbocation, which is considered a critical intermediate in the formation of NDMA. b-cdn.netnih.govresearchgate.net

Advanced Analytical Methodologies for Ranitidine Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating ranitidine (B14927) from other compounds, including impurities and degradation products, before detection and quantification.

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound in various matrices, including pharmaceutical formulations and biological samples. asianpubs.orgresearchgate.netrsc.org HPLC methods for this compound often employ reversed-phase columns and mobile phases consisting of mixtures of methanol (B129727) or acetonitrile (B52724) with aqueous buffers, sometimes containing acidic modifiers like formic acid or orthophosphoric acid. asianpubs.orgresearchgate.netfda.gov Detection is commonly achieved using UV detectors, typically at wavelengths around 280 nm. researchgate.net

Variants of HPLC, such as Ultra-High Performance Liquid Chromatography (UHPLC), offer enhanced speed, sensitivity, and resolution due to smaller particle size columns and higher operating pressures. UHPLC coupled with mass spectrometry has been applied for the analysis of this compound and its impurities. fda.govedqm.eu

HPLC methods have been developed for the simultaneous analysis of this compound with other drugs. asianpubs.orgresearchgate.netrsc.org Stability-indicating HPLC procedures have also been established for the quality assurance and stability assessment of this compound hydrochloride in both drug substance and dosage forms. nih.govscilit.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another separation technique applied in the analysis of this compound. CE offers advantages such as simplicity, selectivity, versatility, and ease of use, making it a complementary technique to HPLC and TLC. nih.gov CE methods can simultaneously quantify both the active drug content and related substances. nih.gov this compound has been analyzed in biological materials like urine and serum using CE and its hyphenated techniques. akjournals.comptfarm.plresearchgate.net Optimization of CE methods for this compound separation has been explored, with factors like background electrolyte concentration, pH, and applied voltage being key parameters influencing separation efficiency. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC), including High-Performance Thin-Layer Chromatography (HPTLC), has been used for the analysis of this compound hydrochloride and its related substances. akjournals.comresearchgate.netresearchgate.netnih.gov TLC methods involve the separation of compounds on a stationary phase coated on a plate, with a mobile phase moving through the layer by capillary action. Visualization is often done under UV light. researchgate.netresearchgate.net HPTLC has been used for the determination of this compound in plasma and urine, offering a simple and sensitive approach. researchgate.netresearchgate.net TLC procedures are also used in pharmacopoeial purity testing of this compound. nih.gov

Mass Spectrometry Approaches for Identification and Trace Analysis

Mass Spectrometry (MS) provides highly sensitive and selective detection and identification of this compound and its related compounds, particularly important for trace analysis and the characterization of transformation products.

LC-Mass Spectrometry (LC-MS/MS, LC-Q-ToF-MS, LC-HRMS) for this compound and Transformation Products

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound and its transformation products. LC-MS/MS (tandem mass spectrometry) is frequently used for its high sensitivity and selectivity, particularly in complex matrices. rsc.orgfda.govedqm.eushimadzu.comnih.govlcms.czhsa.gov.sgnih.gov Triple quadrupole mass spectrometers are commonly employed in LC-MS/MS for quantitative analysis using Multiple Reaction Monitoring (MRM). rsc.orgfda.govedqm.eushimadzu.comlcms.cz

LC-Q-ToF-MS (Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry) and LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) provide high mass accuracy and resolution, which are crucial for the identification and structural elucidation of unknown transformation products of this compound. fda.govshimadzu.comfda.govthermofisher.compublish.csiro.aunih.govnih.govresearchgate.netresearchgate.net These techniques have been applied to study the degradation pathways of this compound under various conditions, such as ozonation and UV irradiation, leading to the identification of numerous transformation products. publish.csiro.aunih.govresearchgate.netresearchgate.net

LC-HRMS methods have been developed and validated for the detection and quantitation of impurities in this compound, offering high sensitivity. fda.govfda.govthermofisher.com The use of high-resolution accurate mass (HRAM) mass spectrometers in LC-HRMS allows for sensitive detection by monitoring the accurate m/z value of the target ion. fda.gov

Detection and Quantification of Specific Degradants (e.g., NDMA)

A significant focus of analytical method development for this compound has been the detection and quantification of N-nitrosodimethylamine (NDMA), a probable human carcinogen that can form in this compound products. fda.govedqm.eushimadzu.comnih.govlcms.czhsa.gov.sgfda.govthermofisher.comnih.govshimadzu.comnih.govgcms.czsigmaaldrich.comaragen.compharmtech.comfda.govedqm.eutandfonline.comeuropeanpharmaceuticalreview.com

LC-MS/MS is a primary method for the quantitative determination of NDMA in this compound drug substance and drug products due to its sensitivity and selectivity. fda.govedqm.eushimadzu.comnih.govlcms.czhsa.gov.sgpharmtech.com Methods often involve reverse phase chromatography for separation and MRM on a triple quadrupole mass spectrometer for detection. fda.govshimadzu.comlcms.cz Isotopic labeled internal standards, such as NDMA-d6, are commonly used for accurate quantification. edqm.euhsa.gov.sgtandfonline.com

GC-MS (Gas Chromatography-Mass Spectrometry) and GC-MS/MS are also employed for NDMA analysis, particularly headspace GC-MS methods. shimadzu.comnih.govgcms.czfda.govedqm.eutandfonline.com However, it has been noted that GC-based methods using high temperatures can potentially lead to the in situ formation of NDMA from this compound, which might affect the accuracy of results. nih.govfda.goveuropeanpharmaceuticalreview.com Therefore, LC-based methods are often preferred for NDMA analysis in this compound to avoid this potential issue. nih.govfda.goveuropeanpharmaceuticalreview.com High-resolution GC-MS (HRGC-HRMS) and GC-Orbitrap technology offer high resolution and sensitivity for NDMA detection, even in complex matrices. gcms.cz

Methods for NDMA detection and quantification in this compound have been developed and validated by regulatory bodies like the FDA, providing specific chromatographic and mass spectrometric conditions, including LOD and LOQ values. fda.govshimadzu.comfda.govthermofisher.compharmtech.com Research findings have indicated varying levels of NDMA contamination in different batches of this compound products, with some exceeding acceptable daily intake limits. nih.gov

Interactive Data Table Example (Illustrative - actual data would come from specific studies):

| Analytical Technique | Analyte(s) | Sample Matrix | Detection Limit (e.g., LOD or LOQ) | Reference |

| LC-MS/MS | NDMA | This compound Drug Substance/Product | 1.0 ng/mL (LOQ) | fda.gov |

| LC-HRMS | NDMA | This compound Drug Substance/Product | 0.32 ng/mL (LOD) | fda.gov |

| UHPLC-MS/MS | NDMA | This compound API | 0.3 ppb (LOD) | |

| HPTLC | This compound | Human Urine | 50 ng/spot (Linearity start) | researchgate.net |

| GC-MS/SIM | NDMA | Pharmaceutical Samples | 0.016 µg/kg (LOQ) | tandfonline.com |

Spectrophotometric and Electrochemical Methods

Indirect UV-Vis Spectrophotometry and Fluorimetry

Indirect UV-Vis spectrophotometry and fluorimetry are utilized for the determination of this compound, often relying on its reaction with specific reagents to form detectable species. One spectrophotometric method involves the oxidation of this compound hydrochloride by bromine, generated in situ, followed by the estimation of the remaining oxidant by its reaction with fluorescein (B123965) sodium salt. The decrease in the absorbance of fluorescein sodium at 436 nm is measured to quantify this compound. researchgate.net Another approach in spectrophotometry involves the reaction of this compound hydrochloride with ceric ammonium (B1175870) sulfate (B86663) (CAS) and subsequent determination of unreacted CAS by its reaction with dyes like malachite green or crystal violet, measuring absorbance at 615 nm or 582 nm, respectively. scispace.comscielo.br These indirect methods offer sensitivity and can be applied to this compound in bulk drug and dosage forms. scispace.comscielo.br

Fluorimetry provides a sensitive alternative for this compound determination. A flow injection–fluorimetric method has been developed based on the reaction of this compound with sodium hypochlorite (B82951) to produce a primary amine, which then reacts with o-phthalaldehyde (B127526) and 2-mercaptoethanol (B42355) to form highly fluorescent derivatives. rsc.org This method has shown linearity in the range of 20–500 ng/mL with a detection limit of 13 ng/mL. rsc.org Another novel fluorimetric method involves the fluorescence quenching of functionalized CdS quantum dots by this compound hydrochloride in aqueous solution. nih.gov This method is reported to be simple, rapid, specific, and highly sensitive, with a linear range of 0.50–15.0 µg/mL and a detection limit of 0.38 µg/mL. nih.gov

Electrochemical methods also play a role in this compound analysis. An electrochemical sensor based on a carbon paste electrode modified with an oxovanadium (IV) salen complex has been developed for this compound determination. cdmf.org.br This method utilizes linear sweep voltammetry and exhibits a linear response in the concentration range from 9.9 × 10⁻⁵ to 1.0 × 10⁻³ mol/L. cdmf.org.br

Kinetic Spectrophotometric Methods

Kinetic spectrophotometric methods offer a distinct approach by monitoring the rate of a reaction involving this compound. One such method is based on the reaction of this compound with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) in a pH 7.4 borate (B1201080) buffer at 60°C. scispace.comnih.govoup.com The absorbance of the reaction product is measured at 495 nm, and a fixed-time method is employed for quantification. scispace.comnih.gov This method has been successfully applied to determine this compound in tablets and ampoules with good accuracy and precision. scispace.comnih.govoup.com Another kinetic spectrophotometric method involves the oxidation of this compound hydrochloride with alkaline potassium permanganate, monitoring the change in absorbance at 600 nm. uobabylon.edu.iq This method is reported to be simple and has been used for determining this compound-HCl in pharmaceutical preparations within a specific concentration range. uobabylon.edu.iq

Advanced Solid-State Analytical Techniques

Solid-State NMR for Polymorphic Characterization

Polymorphism, the ability of a solid compound to exist in different crystalline forms, is a critical characteristic for active pharmaceutical ingredients like this compound hydrochloride. Solid-state Nuclear Magnetic Resonance (SSNMR) is a powerful technique for characterizing these different crystal forms. This compound hydrochloride is known to exist in at least two forms, Form 1 and Form 2. jst.go.jpresearchgate.net SSNMR analysis has been used to investigate these forms, providing insights into their molecular arrangements and intermolecular interactions. jst.go.jpresearchgate.netresearchgate.net High-resolution SSNMR, often achieved by techniques like magic angle spinning (MAS) with small-diameter sample tubes, allows for detailed analysis of the solid-state structure. jst.go.jpresearchgate.net Specifically, ¹H-¹⁴N dipolar heteronuclear multiple-quantum coherence (D-HMQC) analysis has been applied to this compound hydrochloride polymorphs to reveal intermolecular correlations, such as the interaction between the nitrogen atom of the nitro group and a proton of the furan (B31954) moiety in Form 1. jst.go.jpresearchgate.net This type of analysis is valuable for characterizing intermolecular interactions within the crystal lattice. jst.go.jpresearchgate.net Furthermore, SSNMR has been used to reassign ¹³C SSNMR signals for this compound hydrochloride polymorphs, correlating them with liquid-state and other solid-state NMR experiments. jst.go.jpresearchgate.netresearchgate.net Computational methods, such as periodic density functional theory calculations, are often combined with SSNMR data to refine structural models and understand the energetic landscape of different polymorphs. acs.org

Microcrystal Electron Diffraction for Rapid Structural Determination

Microcrystal Electron Diffraction (MicroED), also known as electron crystallography, is an emerging technique that is particularly useful for determining the atomic structure of very small crystals, including those of active pharmaceutical ingredients (APIs) that may be difficult to analyze by traditional single-crystal X-ray diffraction (SCXRD). jst.go.jpnih.gov MicroED overcomes the limitation of requiring large single crystals by utilizing electron beams, which interact strongly with matter, allowing for diffraction data to be obtained from micro- and nanocrystalline samples. jst.go.jpnih.gov This technique has been successfully applied to the rapid determination of the crystal structures of this compound hydrochloride in two crystal forms (Forms 1 and 2). jst.go.jpnih.govdntb.gov.ua The structures determined by MicroED have been found to be consistent with those previously determined by X-ray diffraction, demonstrating its utility for rapid structural analysis in drug development and materials science. jst.go.jp MicroED provides an atomic-level structural analysis for nano- to microcrystalline powder APIs, clarifying spatial atomic arrangements. jst.go.jp

Environmental Chemistry and Ecotoxicological Implications of Ranitidine and Its Transformation Products

Occurrence, Fate, and Persistence of Ranitidine (B14927) in Aquatic Environments

This compound is frequently detected in various aquatic matrices globally. researchgate.netbozok.edu.trscielo.org.mx Its presence is primarily attributed to its extensive use and incomplete removal during conventional wastewater treatment processes. researchgate.netbozok.edu.tracs.org

Detection in Surface Waters and Wastewater Treatment Plant Effluents

This compound has been widely detected in both surface waters and the effluents of wastewater treatment plants (WWTPs). researchgate.netbozok.edu.trscielo.org.mx Studies have reported concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). scielo.org.mxresearchgate.net For instance, this compound has been measured in WWTP effluents in Italy with a median value of 288.2 ng/L. researchgate.net In surface waters, concentrations can vary, with some studies detecting this compound at levels as low as 0.01 ng/L in US streams and median concentrations of 62.8 ng/L in surface waters downstream of WWTPs in Spain. researchgate.net The concentrations in aquatic matrices can be influenced by factors such as the river flow, dilution factors, and the efficiency of local wastewater treatment processes. researchgate.net

Abiotic Degradation Processes in Environmental Matrices

Abiotic processes, such as hydrolysis and photodegradation, play a significant role in the transformation of this compound in the environment. whiterose.ac.ukpublish.csiro.au Photolysis, particularly direct photolysis, is considered a major degradation pathway for this compound in natural waters exposed to sunlight. csbsju.eduresearchgate.net Studies have shown that this compound degrades rapidly under natural sunlight, with a reported half-life of 35 minutes under noon summertime sunlight at 45° latitude. researchgate.net The nitroacetamidine functional group within the this compound molecule has been identified as the primary chromophore involved in direct photolysis. csbsju.eduresearchgate.net Singlet oxygen (¹O₂) can also contribute to this compound degradation, although direct photolysis is typically the dominant pathway. csbsju.eduresearchgate.net

Biotic Degradation and Biodegradability Assessments (e.g., OECD Guidelines)

The biotic degradation of this compound in aquatic environments is generally considered to be limited. researchgate.netnih.gov According to several studies and assessments based on OECD guidelines, this compound is often characterized as not readily or inherently biodegradable. researchgate.netnih.goveuropa.eu For example, in 28-day biodegradation studies following OECD guidelines, this compound has been characterized as non-readily biodegradable in the aquatic environment. researchgate.net However, some studies using specific conditions or adapted microbial communities have shown some degree of this compound dissipation. researchgate.netnih.gov For instance, one study indicated around 70% dissipation in a 28-day biodegradation study, while another using a continuous anaerobic-aerobic reactor found 90% dissipation in 8 hours with real sewage samples. researchgate.net Microbial activity, sediment properties (like clay, silt, and organic carbon content), and temperature can influence the degradation rates in sediments. whiterose.ac.uknih.gov

Environmental Transformation Products of this compound and their Chemical Properties

The degradation of this compound in the environment can lead to the formation of various transformation products (TPs), some of which may pose environmental or health risks. publish.csiro.aupublish.csiro.auresearchgate.net

Formation of N-nitrosodimethylamine (NDMA) during Water Disinfection Processes

A significant concern regarding this compound is its potential to form N-nitrosodimethylamine (NDMA), a probable carcinogen, particularly during water disinfection processes that utilize chloramines. acs.orgb-cdn.netnih.govcdc.gov this compound is considered a potent precursor for NDMA formation, with studies indicating high molar yields approaching 100% under certain conditions. acs.org The formation of NDMA from this compound during chloramination is influenced by factors such as pH and the speciation of chloramines. researchgate.net The maximum NDMA formation typically occurs in the pH range of 7-8. researchgate.net The mechanism involves the reaction of this compound's dimethylamine (B145610) moiety with chloramines. nih.govresearchgate.net

Other Photolytically Formed Transformation Products and their Structures

Photolysis of this compound can generate a variety of other transformation products in aquatic environments. publish.csiro.aupublish.csiro.aupublish.csiro.auresearchgate.netresearchgate.netresearchgate.net Studies using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) have identified several photoproducts. publish.csiro.aupublish.csiro.auresearchgate.net Proposed degradation pathways often involve cleavage of C-N and C-H bonds, hydroxylation, and reduction of nitro groups. publish.csiro.aupublish.csiro.au While specific structures of all photoproducts are complex and numerous, research has aimed to elucidate the structures of the main TPs formed under different irradiation conditions. publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.netresearchgate.net The properties and potential environmental impact of these photolytically formed products are active areas of research, as some TPs may exhibit higher toxicity than the parent compound. publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3002340 |

| N-nitrosodimethylamine | 6981 |

| Cimetidine (B194882) | 2756 |

| Dimethylamine | 634 |

| Trimethylamine | 1146 |

| Chloramine (B81541) | 24160 |

| Dichloramine | 24847 |

| Bromochloramine | 1540226 |

Data Tables

| Aquatic Matrix | Reported Concentration Range (approx.) | Source Examples |

| Wastewater Treatment Plant Effluents | Dozens to hundreds of ng/L researchgate.net | Italy (median 288.2 ng/L) researchgate.net |

| Surface Waters | Dozens of ng/L researchgate.net | US streams (0.01 ng/L) researchgate.net, Spain (median 62.8 ng/L) researchgate.net |

| Degradation Process | Environmental Relevance | Key Findings |

| Direct Photolysis | Significant | Major loss process in sunlit waters; half-life ~35 min under sunlight. csbsju.eduresearchgate.net |

| Singlet Oxygen Reaction | Contributes | Additional loss process; rate varies with pH. csbsju.eduresearchgate.net |

| Biotic Degradation | Limited | Generally not readily/inherently biodegradable by OECD guidelines. researchgate.netnih.goveuropa.eu |

| Transformation Product | Formation Pathway | Environmental Concern |

| NDMA | Chloramination of water containing this compound. acs.orgb-cdn.net | Probable carcinogen; high formation potential. acs.orgcdc.gov |

| Photoproducts | Photolysis of this compound by sunlight/UV. publish.csiro.aupublish.csiro.au | Structures vary; some may be more toxic than this compound. publish.csiro.auresearchgate.netresearchgate.net |

Ecotoxicological Assessments at the Compound and Molecular Level (excluding human health)

Pharmaceuticals are increasingly detected in aquatic ecosystems, raising concerns about their potential ecological impacts. This compound, a widely used histamine (B1213489) H2-receptor antagonist, has been identified in various aquatic environments, including sewage treatment plant effluents and surface waters. researchgate.netresearchgate.net Its presence necessitates ecotoxicological assessment to understand its effects on non-target organisms and the broader aquatic environment.

Impact on Aquatic Organisms (e.g., bacteria, rotifers, microcrustaceans) from a chemical exposure perspective

Studies evaluating the ecotoxicity of this compound on aquatic organisms have shown varying results depending on the organism and exposure duration. Acute toxicity tests with this compound at concentrations up to 100 mg/L have generally shown no acute toxicity to organisms such as rotifers (Brachionus calyciflorus) and microcrustaceans (Ceriodaphnia dubia). researchgate.netresearchgate.net Similarly, studies on Daphnia magna have reported high EC50 values for acute toxicity, indicating a low acute risk at environmentally relevant concentrations. researchgate.net Acute adverse effects on aquatic organisms are not anticipated at typical environmental concentrations, which are significantly lower than those causing acute toxicity in laboratory tests. researchgate.netresearchgate.netnih.gov

However, chronic exposure to this compound has demonstrated ecotoxicological effects on aquatic organisms. Chronic bioassays with rotifers and microcrustaceans have revealed that this compound can cause inhibition of population growth. researchgate.netresearchgate.net For B. calyciflorus and C. dubia, chronic exposure resulted in clear ecotoxicological effects, with EC50 values for the inhibition of reproduction reported at 2.5 mg/L and 1.5 mg/L, respectively. researchgate.net

Furthermore, transformation products of this compound, particularly those formed through photodegradation, may exhibit different and potentially higher toxicity than the parent compound. researchgate.netresearchgate.netnih.govresearchgate.net One photoproduct, in particular, has shown genotoxic and mutagenic effects. researchgate.netresearchgate.net This highlights the importance of considering the environmental fate and transformation of pharmaceuticals when assessing their ecological risk.

Data on the acute and chronic toxicity of this compound and its photoderivatives to aquatic organisms are summarized in the table below:

| Organism | Endpoint | Compound | EC50 (mg/L) | NOEC (mg/L) | LOEC (mg/L) | Reference |

| B. calyciflorus | Acute Toxicity | This compound | > 100 | - | - | researchgate.netresearchgate.net |

| C. dubia | Acute Toxicity | This compound | > 100 | - | - | researchgate.netresearchgate.net |

| Daphnia magna | Acute Toxicity | This compound | 650 | - | - | researchgate.net |

| B. calyciflorus | Chronic Reproduction | This compound | 2.5 | - | - | researchgate.net |

| C. dubia | Chronic Reproduction | This compound | 1.5 | - | - | researchgate.net |

| B. calyciflorus | Acute Toxicity | Photoproduct 1 | Units/Tens | - | - | researchgate.net |

| C. dubia | Acute Toxicity | Photoproduct 1 | Units/Tens | - | - | researchgate.net |

Note: EC50: Half Maximal Effective Concentration; NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration. "Units/Tens" indicates values in the range of units or tens of mg/L.

Bacterial growth inhibition tests have also been used to assess the ecotoxicity of this compound and its photoderivatives. nih.govresearchgate.net While no chronic toxicity against bacteria was found for this compound or its photolytic decomposition products in one study, the resulting mixture of photolytic transformation products of another drug showed low toxicity. nih.govresearchgate.net

Molecular and Cellular Ecotoxicity in Non-Human Embryonic Cells (e.g., stress-response signaling, gene expression, protein interactions)